molecular formula C14H28N2O3S B8316241 3-[1-(2-Methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester CAS No. 1426421-86-4

3-[1-(2-Methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B8316241
Key on ui cas rn: 1426421-86-4
M. Wt: 304.45 g/mol
InChI Key: OFNYTVFFLRZXEP-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

To a solution of 3-{[(E)-2-methyl-propane-2-sulfinylimino]-methyl}-azetidine-1-carboxylic acid tert-butyl ester (0.25 g, 0.87 mmol) in CH2Cl2 (4 mL) at 0° C. was added dropwise methylmagnesium bromide (3.0 M in Et2O, 0.35 mL, 1.04 mmol). The reaction mixture was stirred at 0° C. for 1 h then quenched with saturated aqueous NH4Cl, diluted with water and extracted with EtOAc (2×). The combined organics were dried over MgSO4 and concentrated to afford 273 mg of 3-[1-(2-methyl-propane-2-sulfinylamino)-ethyl]-azetidine-1-carboxylic acid tert-butyl ester as an off-white foamy solid which was used without further purification.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10](/[CH:12]=[N:13]/[S:14]([C:16]([CH3:19])([CH3:18])[CH3:17])=[O:15])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[CH3:20][Mg]Br>C(Cl)Cl>[C:1]([O:5][C:6]([N:8]1[CH2:11][CH:10]([CH:12]([NH:13][S:14]([C:16]([CH3:19])([CH3:18])[CH3:17])=[O:15])[CH3:20])[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)/C=N/S(=O)C(C)(C)C
Name
Quantity
0.35 mL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with saturated aqueous NH4Cl
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(C1)C(C)NS(=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 273 mg
YIELD: CALCULATEDPERCENTYIELD 103.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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